molecular formula C17H14N2OS2 B5757457 13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one

Cat. No.: B5757457
M. Wt: 326.4 g/mol
InChI Key: IJMQQFJWUWUEQI-UHFFFAOYSA-N
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Description

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[87002,7One common approach is the use of a double Sonogashira reaction, which involves the coupling of electron-rich dibromo compounds with propargylic alcohols in the presence of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of ketones can produce alcohols.

Scientific Research Applications

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[87002,7

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its interactions with biological molecules can provide insights into enzyme functions and cellular processes.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as drug development.

    Industry: Its chemical properties may be useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one apart from similar compounds is its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within its tetracyclic structure

Properties

IUPAC Name

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-2-9-19-16(20)13-12-8-7-10-5-3-4-6-11(10)14(12)22-15(13)18-17(19)21/h2-6H,1,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMQQFJWUWUEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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